molecular formula C9H8N2O2 B182818 1-Methylindole-2,3-dione 3-oxime CAS No. 3265-24-5

1-Methylindole-2,3-dione 3-oxime

Cat. No. B182818
CAS RN: 3265-24-5
M. Wt: 176.17 g/mol
InChI Key: XVDVCPOWCPQHNC-CSKARUKUSA-N
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Description

Synthesis Analysis

Indole derivatives, such as “1-Methylindole-2,3-dione 3-oxime”, are significant in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community . To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .


Molecular Structure Analysis

The molecular structure of “1-Methylindole-2,3-dione 3-oxime” is represented by the linear formula C9H8N2O2 . Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .


Chemical Reactions Analysis

Indole synthesis, including that of “1-Methylindole-2,3-dione 3-oxime”, involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .

Future Directions

Indoles, including “1-Methylindole-2,3-dione 3-oxime”, continue to attract attention from the international chemical community . New methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

1-methyl-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZPTULXPKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291972
Record name 1-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one

CAS RN

3265-24-5
Record name Indole-2,3-dione, 1-methyl-, 3-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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